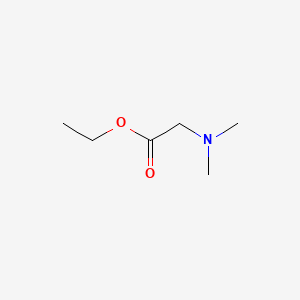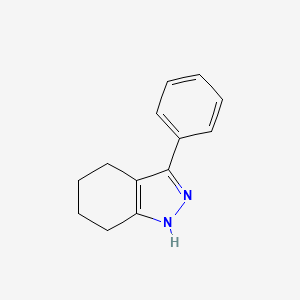
2-Fluoro-9-fluorenone
概述
描述
2-Fluoro-9-fluorenone is an organic compound with the molecular formula C13H7FO. It is a derivative of fluorenone, where one of the hydrogen atoms is replaced by a fluorine atom.
作用机制
Biochemical Pathways
It is metabolized through several pathways, including dioxygenation at the 1,2 or 3,4 position, and monooxygenation at the C-9 position
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-9-fluorenone. For instance, the solubility of 9-fluorenone, a structurally similar compound, can be enhanced using cyclodextrin inclusions . This approach could potentially be applied to this compound to improve its environmental remediation.
生化分析
Biochemical Properties
2-Fluoro-9H-fluoren-9-one plays a role in biochemical reactions primarily due to its ability to interact with various enzymes and proteins. The fluorine atom in the compound can form strong hydrogen bonds with amino acid residues in enzymes, potentially altering their activity. For instance, 2-Fluoro-9H-fluoren-9-one has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of 2-Fluoro-9H-fluoren-9-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 2-Fluoro-9H-fluoren-9-one on various types of cells and cellular processes are diverse. In cancer cell lines, 2-Fluoro-9H-fluoren-9-one has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . Additionally, 2-Fluoro-9H-fluoren-9-one can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . The compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 2-Fluoro-9H-fluoren-9-one exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as DNA and proteins. For example, 2-Fluoro-9H-fluoren-9-one can intercalate into DNA, disrupting the normal function of the DNA and leading to cell cycle arrest . The compound can also inhibit or activate enzymes by binding to their active sites, as seen with cytochrome P450 enzymes. Additionally, 2-Fluoro-9H-fluoren-9-one can modulate gene expression by affecting the activity of transcription factors, leading to changes in the levels of various proteins involved in cellular processes.
Temporal Effects in Laboratory Settings
The effects of 2-Fluoro-9H-fluoren-9-one can change over time in laboratory settings. The stability of the compound is an important factor, as it can degrade over time, leading to a decrease in its biological activity . In in vitro studies, the long-term exposure of cells to 2-Fluoro-9H-fluoren-9-one has been shown to result in adaptive responses, such as the upregulation of detoxifying enzymes. In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure, with prolonged exposure potentially leading to chronic toxicity.
Dosage Effects in Animal Models
The effects of 2-Fluoro-9H-fluoren-9-one vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxic effects . For instance, high doses of 2-Fluoro-9H-fluoren-9-one have been associated with liver toxicity in animal models, characterized by elevated levels of liver enzymes and histopathological changes in liver tissue. Threshold effects have also been observed, where a certain dosage level is required to elicit a biological response.
Metabolic Pathways
2-Fluoro-9H-fluoren-9-one is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound can be metabolized to form reactive intermediates, which can then interact with cellular macromolecules, leading to potential toxicity. The metabolism of 2-Fluoro-9H-fluoren-9-one can also affect metabolic flux and the levels of metabolites in cells, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Fluoro-9H-fluoren-9-one within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-Fluoro-9H-fluoren-9-one can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
准备方法
Synthetic Routes and Reaction Conditions
2-Fluoro-9-fluorenone can be synthesized through several methods. One common approach involves the palladium-catalyzed carbonylative multiple C-C bond formation. This method uses phenylboronic acid, cesium carbonate, and palladium acetate as the catalyst under a carbon monoxide atmosphere . The reaction is typically carried out in toluene as the solvent at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
化学反应分析
Types of Reactions
2-Fluoro-9-fluorenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it into fluoren-9-ol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various fluorenone and fluoren-9-ol derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Fluoro-9-fluorenone has several scientific research applications:
Organic Electronics: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: The compound is a precursor for the synthesis of polyhalogenated dibenzochrysenes and geodesic hydrocarbons.
Biological Imaging: Fluorescent derivatives of this compound are used in biological fluorescence imaging due to their large Stokes shifts.
Medicinal Chemistry: The compound and its derivatives are investigated for their potential as enzyme inhibitors and therapeutic agents.
相似化合物的比较
Similar Compounds
9H-Fluoren-9-one: The parent compound without the fluorine substitution.
2-Hydroxy-9-fluorenone: A hydroxylated derivative with different chemical properties.
2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one: A polyhalogenated derivative used in advanced materials.
Uniqueness
2-Fluoro-9-fluorenone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and organic electronic devices .
属性
IUPAC Name |
2-fluorofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCFLCLXJBPMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187857 | |
| Record name | 9H-Fluoren-9-one, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-01-1 | |
| Record name | 9H-Fluoren-9-one, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 343-01-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluoren-9-one, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-9H-fluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate](/img/structure/B1346993.png)

![Phenol, 4-[(4-methoxyphenyl)amino]-](/img/structure/B1346998.png)










